1-[(6-Bromanyl-1,3-Benzodioxol-5-Yl)methyl]-4-Chloranyl-Pyrazolo[3,4-D]pyrimidin-6-Amine
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
DN401 undergoes several types of chemical reactions, including:
Inhibition Reactions: DN401 inhibits TRAP1 with an IC50 of 79 nM and Hsp90 with an IC50 of 698 nM
Cytotoxic Reactions: DN401 exhibits cancer-specific cytotoxicity at concentrations ranging from 5 to 20 μM over 24 hours.
Protein Expression Inhibition: At a concentration of 20 μM for 6 hours, DN401 inhibits the expression of checkpoint kinase 1 (Chk1) and protein kinase B (Akt) in HeLa cells.
Scientific Research Applications
DN401 has a wide range of scientific research applications, including:
Cancer Research: DN401 is used to study its anticancer properties, particularly its ability to inactivate mitochondrial TRAP1 and induce apoptosis in cancer cells
Cell Cycle and DNA Damage Studies: DN401 is utilized in research focused on cell cycle regulation and DNA damage response due to its inhibitory effects on Chk1 and Akt.
Metabolic Enzyme and Protease Research: DN401’s role in inhibiting TRAP1 and Hsp90 makes it a valuable tool in studying metabolic enzymes and proteases.
Mechanism of Action
DN401 exerts its effects by binding to TRAP1 and Hsp90, leading to the inactivation of mitochondrial TRAP1. This inactivation disrupts the mitochondrial membrane potential, increases mitochondrial fragmentation, and induces apoptosis in cancer cells . DN401 also inhibits the expression of Chk1 and Akt, further contributing to its anticancer activity .
Comparison with Similar Compounds
DN401 is unique in its dual inhibition of TRAP1 and Hsp90, with a stronger affinity for TRAP1. Similar compounds include:
TRAP1-IN-2: A selective degrader of TRAP1 client proteins that does not affect Hsp90-cytosolic clients.
JG-231: An analog of JG-98 with anticancer activity, inhibiting the interaction of Hsp70-BAG3.
HS-27: A fluorescently-tethered inhibitor of Hsp90 used in see-and-treat paradigms.
DN401’s specificity for TRAP1 and its potent anticancer activity make it a valuable compound in cancer research and therapeutic development.
Properties
Molecular Formula |
C13H9BrClN5O2 |
---|---|
Molecular Weight |
382.60 g/mol |
IUPAC Name |
1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-chloropyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C13H9BrClN5O2/c14-8-2-10-9(21-5-22-10)1-6(8)4-20-12-7(3-17-20)11(15)18-13(16)19-12/h1-3H,4-5H2,(H2,16,18,19) |
InChI Key |
BIABSXPPEYWVER-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CN3C4=C(C=N3)C(=NC(=N4)N)Cl)Br |
Origin of Product |
United States |
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